![molecular formula C13H16ClNO2 B2645604 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride CAS No. 2344685-54-5](/img/structure/B2645604.png)
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride
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Description
“3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride” is a chemical compound with the CAS Number: 2344685-54-5 . Its IUPAC name is (1R,5R)-3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride . The molecular weight of this compound is 253.73 .
Synthesis Analysis
The synthesis of compounds similar to “3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride” has been a subject of research due to their biological activities . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride” is characterized by a bicyclic scaffold . The InChI code for this compound is 1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H .Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo [3.2.1]octane scaffold, which is a part of the structure of “3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride”, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Enantioselective Construction
The compound is used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold . This process is crucial in the synthesis of tropane alkaloids .
Drug Discovery
2-Azabicyclo [3.2.1]octanes, which are nitrogen-containing heterocycles, have significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Biomass Valorization
The compound is used in the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions
The compound is also used in palladium-catalyzed reactions of aziridines .
Synthetic Organic Chemistry
The compound is used in synthetic organic chemistry, particularly in photochemistry and photocatalysis .
properties
IUPAC Name |
3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMIISJJPLJXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2=O)CN1CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride |
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